N-(2-ethylhexyl)-4-methoxybenzamide
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Overview
Description
N-(2-ethylhexyl)-4-methoxybenzamide is an organic compound that has garnered interest due to its unique chemical properties and potential applications. This compound is characterized by the presence of an ethylhexyl group attached to a methoxybenzamide structure, making it a versatile molecule in various scientific and industrial fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylhexyl)-4-methoxybenzamide typically involves the reaction of 4-methoxybenzoic acid with 2-ethylhexylamine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dichloromethane for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The purification of the final product is typically achieved through recrystallization or chromatographic techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethylhexyl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as nitric acid for nitration or bromine for halogenation are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of 4-methoxybenzoic acid derivatives.
Reduction: Formation of N-(2-ethylhexyl)-4-methoxyaniline.
Substitution: Formation of nitro or halogenated derivatives of this compound.
Scientific Research Applications
N-(2-ethylhexyl)-4-methoxybenzamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the formulation of specialty chemicals and materials, such as UV filters in sunscreens.
Mechanism of Action
The mechanism of action of N-(2-ethylhexyl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, as a UV filter, it absorbs ultraviolet radiation, preventing it from penetrating the skin and causing damage. The methoxy group plays a crucial role in the absorption of UV light, while the ethylhexyl group enhances the compound’s solubility and stability in formulations.
Comparison with Similar Compounds
Similar Compounds
Octyl methoxycinnamate: Another UV filter with a similar methoxy group but different structural framework.
2-ethylhexyl acrylate: Shares the ethylhexyl group but differs in its application as a monomer in polymer synthesis.
Uniqueness
N-(2-ethylhexyl)-4-methoxybenzamide stands out due to its specific combination of functional groups, which confer unique properties such as enhanced UV absorption and stability. This makes it particularly valuable in applications requiring long-lasting and effective UV protection.
Properties
IUPAC Name |
N-(2-ethylhexyl)-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-4-6-7-13(5-2)12-17-16(18)14-8-10-15(19-3)11-9-14/h8-11,13H,4-7,12H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAGPSBYQMCQNOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CNC(=O)C1=CC=C(C=C1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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